1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-(3-Bromophenylmethyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (BTP) is a novel small molecule that has been studied for its potential applications in a variety of scientific fields. BTP is a heterocyclic compound, consisting of a five-membered ring with three nitrogen atoms, a sulfur atom, and a methyl group. This compound has been found to possess a range of unique physical and chemical properties, making it an attractive candidate for further research.
Scientific Research Applications
1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been studied for its potential applications in a variety of scientific fields, including biochemistry, enzymology, and pharmacology. In biochemistry, 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been used to study the role of thiols in the regulation of enzyme activity. In enzymology, 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been used to study the structure and function of enzymes, as well as to identify potential drug targets. In pharmacology, 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has been used to study the pharmacokinetics and pharmacodynamics of drugs and to assess the potential of new drug candidates.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as piperazine derivatives, are known to modulate the pharmacokinetic properties of drug substances . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s worth noting that piperazine, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds with similar structures, such as indole derivatives, are known to have diverse biological activities .
Action Environment
It’s worth noting that the action of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Advantages and Limitations for Lab Experiments
1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several advantages for lab experiments. It is a relatively small molecule, making it easy to synthesize and handle. In addition, it is relatively stable and has a wide range of potential applications. However, it is important to note that 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a relatively new compound, and its effects are not yet fully understood. As such, it is important to exercise caution when conducting experiments with this compound.
Future Directions
The potential applications of 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine are numerous, and there are many potential directions for future research. For example, further studies could be conducted to better understand the biochemical and physiological effects of 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine, as well as to identify potential drug targets. In addition, further studies could be conducted to explore the potential of 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine as a therapeutic agent. Finally, studies could be conducted to explore the potential of 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine for use in drug delivery and for the development of new materials.
Synthesis Methods
1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can be synthesized in a three-step process, beginning with the reaction of 1,2,5-thiadiazole and 3-bromophenol. This reaction is followed by the addition of piperazine to the resulting product, and finally, the methylation of the compound to yield 1-[(3-bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine. This method of synthesis has been well-documented and is relatively straightforward.
properties
IUPAC Name |
3-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4S/c14-12-3-1-2-11(8-12)10-17-4-6-18(7-5-17)13-9-15-19-16-13/h1-3,8-9H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVMUQZBUDGAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine |
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